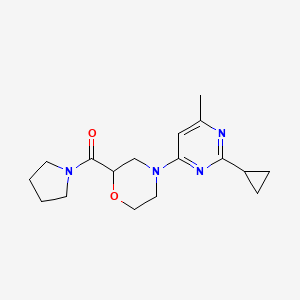![molecular formula C15H21N3O2 B6471238 4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640963-89-7](/img/structure/B6471238.png)
4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine: is a complex organic compound featuring a pyridine ring, a morpholine ring, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps, starting with the formation of the pyridine ring, followed by the introduction of the morpholine and pyrrolidine rings. Common synthetic routes include:
Nucleophilic Substitution Reactions: : These reactions involve the substitution of a leaving group in the pyridine ring with a nucleophile to introduce the morpholine and pyrrolidine rings.
Reduction Reactions: : Reduction steps may be required to convert intermediate compounds into the final product.
Condensation Reactions: : These reactions help in forming the carbonyl group in the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes for large-scale synthesis. This includes the use of catalysts to increase reaction efficiency, controlling reaction conditions such as temperature and pressure, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine: can undergo several types of chemical reactions, including:
Oxidation Reactions:
Reduction Reactions: : Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution Reactions: : These reactions involve the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: : Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: : Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles/Electrophiles: : Depending on the type of substitution reaction, various nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., alkyl halides) can be used.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, including its interaction with various biomolecules.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine: can be compared with other similar compounds, such as:
4-[(pyridin-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
4-[(pyridin-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine
These compounds differ in the position of the pyridine ring and the type of cyclic amine (pyrrolidine vs. piperidine). The uniqueness of This compound
Propriétés
IUPAC Name |
[4-(pyridin-4-ylmethyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-7-1-2-8-18)14-12-17(9-10-20-14)11-13-3-5-16-6-4-13/h3-6,14H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGOKVGRYLZULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471158.png)
![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471164.png)
![4-[1-(5-methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471173.png)
![4-{1-[(pyridin-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471179.png)
![1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B6471194.png)
![2-cyclopropyl-4-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyrimidine](/img/structure/B6471202.png)

![4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471225.png)
![4-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471233.png)
![4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471234.png)
![4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471236.png)
![4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471245.png)
![1-cyclopropyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B6471252.png)
![4-[1-(6-methoxypyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471259.png)
